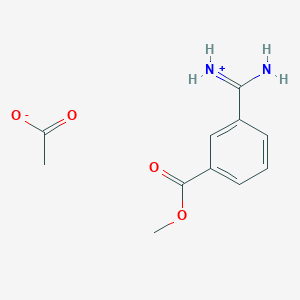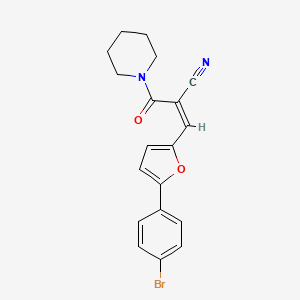
2-Amino-5-phenylmethoxy-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-fenilmetoximetil-1,3-diazinan-4-ona es un compuesto orgánico heterocíclico con aplicaciones potenciales en varios campos como la química, la biología y la medicina. Su estructura única, que incluye un grupo amino, un grupo fenilmetoximetil y un anillo diazinanona, lo convierte en un tema interesante para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-5-fenilmetoximetil-1,3-diazinan-4-ona normalmente implica la reacción de precursores apropiados en condiciones controladas. Un método común implica la ciclación de un precursor adecuado, como una amina sustituida con fenilmetoximetil, con un derivado de diazinanona. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y configuraciones específicas de temperatura y presión para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de 2-Amino-5-fenilmetoximetil-1,3-diazinan-4-ona puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir reactores de flujo continuo, sistemas de síntesis automatizados y técnicas de purificación avanzadas para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-5-fenilmetoximetil-1,3-diazinan-4-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los grupos amino y fenilmetoximetil pueden participar en reacciones de sustitución con reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores en condiciones controladas de temperatura y solvente.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos en diversas condiciones dependiendo de la sustitución deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden resultar en varios derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
2-Amino-5-fenilmetoximetil-1,3-diazinan-4-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo el desarrollo de fármacos y la química medicinal.
Industria: Utilizado en la producción de productos químicos especiales, farmacéuticos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-5-fenilmetoximetil-1,3-diazinan-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
2-Amino-5-fenilmetoximetil-1,3-diazinan-4-ona se puede comparar con otros compuestos similares, como:
2-Amino-5-fenil-1,3,4-tiadiazol: Un compuesto con una estructura similar pero diferentes grupos funcionales, lo que lleva a propiedades químicas y biológicas distintas.
1,3-Dimetil-1,3-diazinan-2-ona: Otro derivado de diazinanona con diferentes sustituyentes, lo que resulta en una reactividad química y aplicaciones únicas.
6-Metil-2-[4-[(2,4,6-Trioxo-1,3-Diazinan-5-Yl)Diazenil]Fenil]-1,3-Benzotiazol:
La singularidad de 2-Amino-5-fenilmetoximetil-1,3-diazinan-4-ona radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones en la investigación científica y la industria.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-amino-5-phenylmethoxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H15N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-5,9,11,13H,6-7,12H2,(H,14,15) |
Clave InChI |
LLUIVGRZCLQACJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC(N1)N)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345838.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345839.png)
![5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345846.png)
![2-[(3z)-Oxolan-3-ylidene]acetic acid](/img/structure/B12345850.png)
![N-(3,5-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345854.png)

![N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345869.png)
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345874.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B12345878.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345887.png)
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12345895.png)

![N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345907.png)

